N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
The compound N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide features a pyrimido[5,4-b]indole core substituted with a methoxy group at position 8, methyl groups at positions 3 and 5, and a sulfanyl acetamide moiety linked to a cyclopentyl group. Spectral data for structurally related compounds (e.g., IR and ¹H-NMR) indicate characteristic absorption bands for carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonamide/sulfanyl groups (~1150–1378 cm⁻¹), alongside cyclopentyl proton signals (δ 1.9–2.8 ppm in DMSO-d₆) . The 8-methoxy and 3,5-dimethyl substituents likely enhance lipophilicity and steric bulk, influencing binding interactions in biological systems .
Properties
IUPAC Name |
N-cyclopentyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-23-15-9-8-13(27-3)10-14(15)17-18(23)19(26)24(2)20(22-17)28-11-16(25)21-12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDTWCPDFYJBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzonitrile Derivatives
Source outlines a route starting with 2-aminobenzonitrile (2 ), which undergoes alkylation with ethyl bromoacetate to form ethyl 2-((2-cyanophenyl)amino)acetate (3 ). Base-mediated cyclization yields the aminoindole intermediate (4 ), which is subsequently treated with phenylisothiocyanate to generate a thioureidoindole (5 ). Ring closure using polyphosphoric acid produces the pyrimidoindole core (6 ) with an N-3 phenyl substituent.
Critical Reaction Conditions:
- Cyclization: Sodium hydride in dimethylformamide at 80°C for 6 hours.
- Thioureidoindole Formation: Phenylisothiocyanate in dichloromethane at room temperature.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage bridges the pyrimidoindole core and the acetamide side chain. Two approaches are prevalent:
Nucleophilic Substitution at the Pyrimidine C-2 Position
In source, the 2-thioxo group in intermediate 6 is alkylated with chloroacetic acid to form a thioether (7 ). Adapting this method, mercaptoacetic acid derivatives could displace a leaving group (e.g., chloride) at the pyrimidine C-2 position to introduce the sulfanyl moiety.
Example Protocol:
Transition Metal-Mediated Thiol Coupling
Source employs nickel/copper catalysts to couple bromopyrimidines with acrylic acid. A similar system could enable C-S bond formation between a brominated pyrimidoindole and a thiol-containing acetamide precursor, though this remains speculative without direct literature evidence.
Formation of the Acetamide Moiety
The N-cyclopentylacetamide side chain is introduced via amidation of a carboxylic acid intermediate:
Carboxylic Acid Activation
The pyrimidoindole-sulfanyl-acetic acid intermediate is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with cyclopentylamine in the presence of a base (e.g., triethylamine) yields the target acetamide.
Optimized Conditions:
Direct Coupling via Mixed Anhydrides
Alternative methods involve generating mixed carbonic anhydrides from the carboxylic acid and ethyl chloroformate, followed by amine addition. This bypasses acid chloride handling but may require stricter temperature control.
Alternative Synthetic Routes and Methodological Variations
Palladium-Free Coupling Strategies
Source highlights a cost-effective nickel/copper-catalyzed coupling for pyrrolopyrimidines, achieving 73.1% yield for a key intermediate. Applying this to pyrimidoindoles could reduce reliance on expensive palladium catalysts.
Comparative Table: Catalytic Systems for Coupling Reactions
| Catalyst System | Substrate | Yield | Cost Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄ | Bromopyrimidine + Alkyne | 60% | Low |
| NiCl₂/CuI/PPh₃ | Bromopyrimidine + Acrylate | 73.1% | High |
Regioselective Alkylation Challenges
Introducing substituents at the N-3 and N-5 positions of the pyrimidoindole requires careful base selection. Source notes that sodium hydride prevents dialkylation at N-5, ensuring mono-substitution.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Source’s use of ethanol as a solvent enables easy recovery via distillation, while nickel/copper catalysts can be filtered and reused, reducing waste.
Process Intensification Techniques
Continuous flow reactors could enhance the cyclization and amidation steps, minimizing side reactions and improving throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties in various studies. Research indicates that derivatives of pyrimidoindole structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) of related compounds ranged from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A study evaluated synthesized derivatives against multiple bacterial strains, revealing that modifications in the indole structure significantly influenced their efficacy. The ability of this compound to inhibit bacterial growth suggests a potential pathway for developing new antibiotics.
Anticancer Activity
The anticancer properties of pyrimidoindole derivatives have been extensively studied. In vitro investigations indicate that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways such as PI3K/AKT/mTOR. Although N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has not been directly evaluated for anticancer activity, similar structural analogs have demonstrated promising results.
Research Findings:
- Cell Cycle Arrest: Similar compounds have shown the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
- Mechanism of Action: The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival.
Potential Therapeutic Uses
Given its biological activity, this compound could be explored for therapeutic applications in:
- Antibiotic Development: Targeting bacterial infections resistant to conventional antibiotics.
- Cancer Treatment: Developing new anticancer agents that induce apoptosis in tumor cells.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Pyrimido[5,4-b]indole Core
The pyrimidoindole scaffold is a common feature among analogs, but substituent patterns critically modulate activity:
- 8-Methoxy vs. 4-Ethoxyphenyl : The target compound’s 8-methoxy group contrasts with the 4-ethoxyphenyl substitution in N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (). The methoxy group at position 8 may improve solubility compared to bulkier ethoxyphenyl substituents, while the 3,5-dimethyl groups could stabilize hydrophobic interactions in receptor binding .
- 3-Phenyl vs. 3,5-Dimethyl : Analogs like N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide () feature a phenyl group at position 3, which may enhance π-π stacking but reduce conformational flexibility compared to the target’s 3,5-dimethyl groups .
Modifications to the Acetamide Side Chain
The N-substituent on the acetamide moiety significantly impacts physicochemical and pharmacological properties:
- Cyclopentyl vs. Cyclohexyl/Alkyl Chains: The cyclopentyl group in the target compound provides moderate steric hindrance and lipophilicity.
- Sulfanyl vs. Sulfonyl/Sulfinyl : Oxidation state of the sulfur atom influences electronic properties. Sulfanyl (thioether) groups, as in the target compound, are less polar than sulfonyl or sulfinyl groups (e.g., , compounds 2 and 3), which may alter hydrogen-bonding capacity and receptor affinity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a pyrimidine ring fused with an indole structure, which is known for its diverse pharmacological properties.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5S |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 1112375-01-5 |
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar sulfamoyl functionalities have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease activities. Studies have shown that derivatives of this class can demonstrate strong inhibitory effects on these enzymes, with IC50 values significantly lower than standard inhibitors .
| Enzyme | Inhibition Type | Example IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 1.21 - 6.28 |
| Urease | Non-competitive inhibition | 2.14 - 6.28 |
Binding Affinity Studies
Molecular docking studies have been employed to assess the binding interactions of this compound with target enzymes. These studies suggest that the compound has a favorable binding affinity due to its unique structural components .
Case Studies and Research Findings
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties. Research indicates that derivatives containing the pyrimidine-indole core show promise in inhibiting tumor cell proliferation .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels through AChE inhibition .
- Inflammatory Disorders : Given the role of myeloperoxidase (MPO) in inflammation, compounds designed to inhibit MPO may provide therapeutic benefits in inflammatory diseases .
Q & A
Basic: What is the optimal synthetic route for N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the pyrimido[5,4-b]indole core via cyclization of substituted indole derivatives with thiourea or guanidine under acidic conditions .
- Step 2: Introduction of the sulfanyl group at position 2 of the pyrimidoindole core using thiolation reagents (e.g., Lawesson’s reagent) .
- Step 3: Acetamide coupling via nucleophilic substitution with N-cyclopentyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) .
Validation: - HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>95% threshold) .
- ¹H/¹³C NMR for structural confirmation, focusing on characteristic peaks: methoxy (δ 3.8–4.0 ppm), cyclopentyl CH₂ (δ 1.5–2.0 ppm), and pyrimidoindole carbonyl (δ 165–170 ppm) .
Basic: How can researchers determine the solubility and logP of this compound to assess its bioavailability?
Methodological Answer:
- logP Measurement: Use the shake-flask method with octanol/water partitioning. For analogs, logP values range from 3.6–4.0, indicating moderate lipophilicity .
- Solubility Profiling: Conduct kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy .
- Bioavailability Prediction: Combine logP, polar surface area (PSA), and hydrogen-bonding capacity (e.g., PSA ~57.7 Ų suggests moderate permeability) .
Advanced: How should researchers address inconsistent biological activity data across different cell lines for this compound?
Methodological Answer:
- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
- Assay Optimization: Standardize cell culture conditions (e.g., serum concentration, passage number) and validate assay reproducibility via Z’-factor analysis .
- Orthogonal Assays: Combine enzymatic assays (e.g., kinase inhibition) with cellular viability (MTT assay) and apoptosis markers (Annexin V/PI staining) to cross-verify activity .
Advanced: What strategies are recommended to optimize synthetic yield when scaling up under flow chemistry conditions?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to optimize temperature (70–100°C), residence time (10–30 min), and catalyst loading (e.g., Pd/C at 5–10 mol%) .
- Continuous Flow Setup: Employ microreactors for precise control of exothermic reactions (e.g., thiolation steps) and inline UV monitoring for real-time yield tracking .
- Work-Up Efficiency: Implement liquid-liquid extraction cartridges to isolate intermediates, reducing purification losses .
Basic: Which spectroscopic techniques are critical for characterizing functional groups in this compound?
Methodological Answer:
- FTIR: Identify key functional groups: sulfanyl (S-H stretch at 2550 cm⁻¹), carbonyl (C=O at 1680–1700 cm⁻¹), and methoxy (C-O at 1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₅N₅O₃S: 460.18) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the cyclopentyl and pyrimidoindole regions .
Advanced: How can computational modeling predict binding affinity with biological targets, and how is this validated experimentally?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Prioritize residues with hydrogen-bonding (e.g., pyrimidoindole carbonyl with Lys123) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Experimental Validation:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to recombinant proteins .
- Thermal Shift Assay: Monitor target protein melting temperature (ΔTm) shifts upon compound binding .
Advanced: How can researchers resolve contradictions in reported metabolic stability data for this compound?
Methodological Answer:
- In Vitro Metabolism: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS and identify metabolites (e.g., demethylation at methoxy group) .
- Species-Specific Variability: Compare HLM data with mouse/rat microsomes to assess translatability .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to rule out enzyme-mediated instability .
Basic: What are the critical stability-indicating parameters for this compound under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
- Acceptance Criteria: <5% degradation products .
- Storage Recommendations: Lyophilize and store at -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
